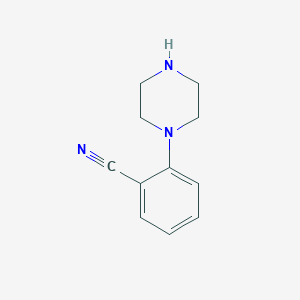![molecular formula C11H17N2O6PS B054704 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 117020-20-9](/img/structure/B54704.png)
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves the inhibition of various enzymes and proteins involved in the replication and transcription of DNA and RNA. It has been shown to inhibit the activity of reverse transcriptase, RNA polymerase, and DNA polymerase, leading to the suppression of viral and bacterial replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of nucleic acid synthesis, the suppression of viral and bacterial replication, and the induction of apoptosis in cancer cells. It has also been shown to exhibit immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione in lab experiments include its high potency, broad-spectrum activity, and low toxicity. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has the potential to be further developed as a therapeutic agent for various diseases, including viral infections, bacterial infections, and cancer. Future research should focus on the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new synthetic routes, and the identification of new molecular targets for its activity. Additionally, its potential applications in nanotechnology and drug delivery systems should be explored.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps, including the reaction of 5-methyluracil with diethyl phosphorochloridite to form 5-methyluracil phosphorochloridite. This intermediate is then reacted with 2,3-O-isopropylidene-D-glyceraldehyde to form 5-methyl-2,3-O-isopropylidene-D-glyceraldehyde-uracil phosphorochloridite. The final product is obtained by reacting this intermediate with hydroxylamine hydrochloride and triethylamine in the presence of acetic anhydride.
Propiedades
Número CAS |
117020-20-9 |
|---|---|
Fórmula molecular |
C11H17N2O6PS |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N2O6PS/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)18-9)19-20(2,17)21/h4,7-9,14H,3,5H2,1-2H3,(H,17,21)(H,12,15,16)/t7-,8+,9+,20?/m0/s1 |
Clave InChI |
NXMPRJWULIZIIN-FRBZENMSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)(C)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(C)O |
Sinónimos |
THMPT thymidine 3'-O-(methanephosphonothioate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



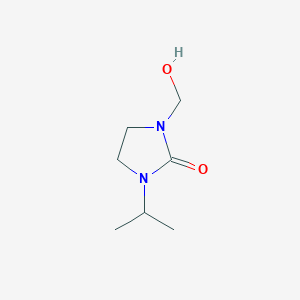
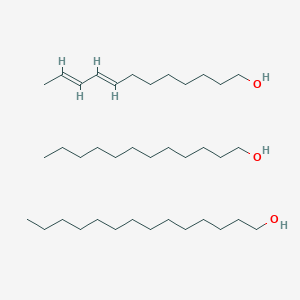
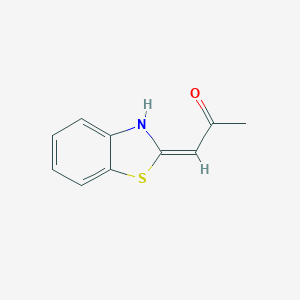
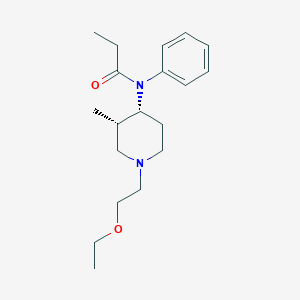
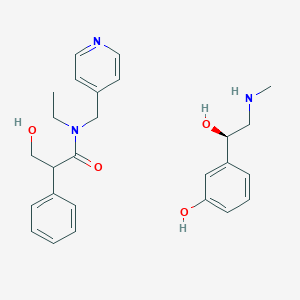

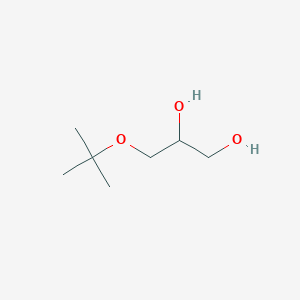
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
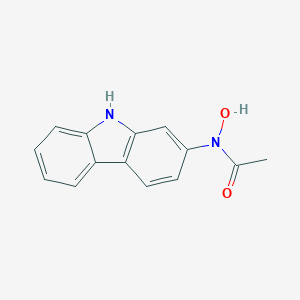

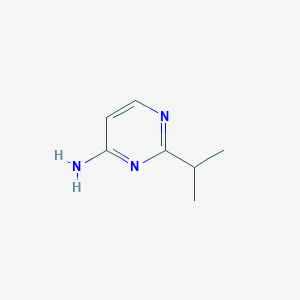
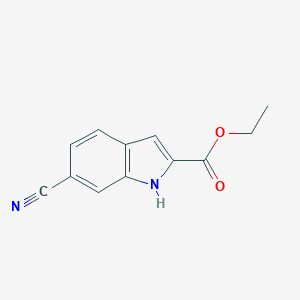
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
